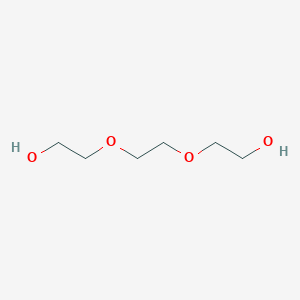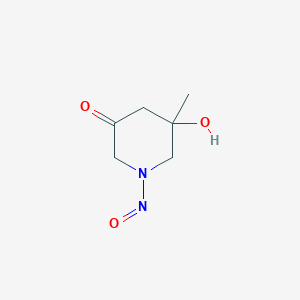![molecular formula C11H14O B049838 [2-(BUT-3-EN-1-YL)PHENYL]METHANOL CAS No. 121089-46-1](/img/structure/B49838.png)
[2-(BUT-3-EN-1-YL)PHENYL]METHANOL
概要
説明
[2-(3-Buten-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14O. It is a derivative of phenylmethanol, where the phenyl group is substituted with a butenyl group at the ortho position. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated aliphatic chain, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize [2-(3-Buten-1-yl)phenyl]methanol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 2-bromo-1-butene and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzaldehyde to yield the desired product.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 2-(3-buten-1-yl)phenylboronic acid. The hydroboration step adds boron to the double bond, followed by oxidation to convert the boron group to a hydroxyl group, resulting in [2-(3-Buten-1-yl)phenyl]methanol.
Industrial Production Methods: Industrial production of [2-(3-Buten-1-yl)phenyl]methanol typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent control of reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: [2-(3-Buten-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form [2-(3-Buten-1-yl)phenyl]methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in [2-(3-Buten-1-yl)phenyl]methanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: [2-(3-Buten-1-yl)phenyl]carboxylic acid.
Reduction: [2-(3-Buten-1-yl)phenyl]methane.
Substitution: [2-(3-Buten-1-yl)phenyl]chloride.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: [2-(3-Buten-1-yl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of aromatic and aliphatic groups on biological activity.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: [2-(3-Buten-1-yl)phenyl]methanol is used in the production of specialty polymers with unique properties.
作用機序
The mechanism of action of [2-(3-Buten-1-yl)phenyl]methanol depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The unsaturated butenyl group can participate in various chemical reactions, such as addition or polymerization, influencing the compound’s behavior in different environments.
類似化合物との比較
Phenylmethanol: Lacks the butenyl group, making it less reactive in certain chemical reactions.
[2-(3-Buten-1-yl)phenyl]acetaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness:
- The presence of both an aromatic ring and an unsaturated aliphatic chain in [2-(3-Buten-1-yl)phenyl]methanol provides unique reactivity and versatility in organic synthesis, distinguishing it from similar compounds.
特性
IUPAC Name |
(2-but-3-enylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8,12H,1,3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELAMGVAPXARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476752 | |
| Record name | Benzenemethanol,2-(3-buten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121089-46-1 | |
| Record name | Benzenemethanol,2-(3-buten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
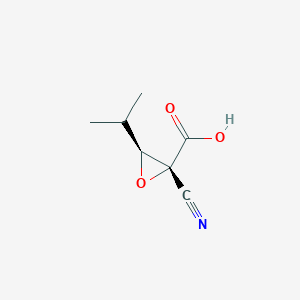

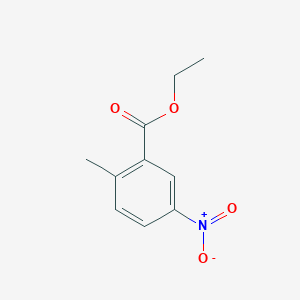
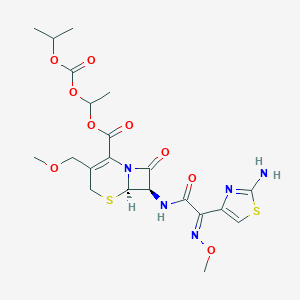
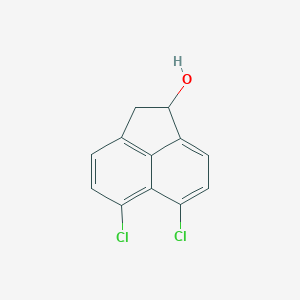

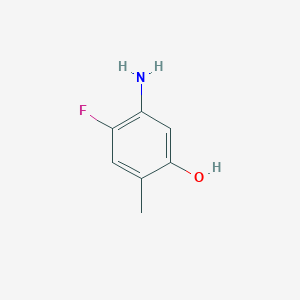
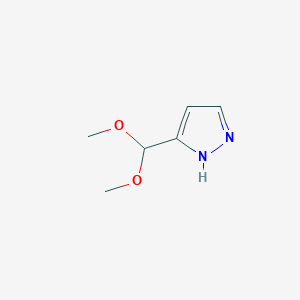

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)

